molecular formula C9H8ClNO2 B7845546 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B7845546
M. Wt: 197.62 g/mol
InChI Key: YYDPCJMGIXOELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a high-purity chemical reagent offered for research and development purposes. This compound features an oxazolidin-2-one core structure substituted with a 4-chlorophenyl group at the 5-position. The oxazolidinone scaffold is of significant interest in medicinal chemistry and pharmacology, serving as a key building block in the synthesis of various biologically active molecules . Researchers utilize this core structure in the design and development of novel compounds, including central nervous system (CNS) active agents . The specific placement of the chlorophenyl moiety allows researchers to explore structure-activity relationships (SAR), particularly in modulating the compound's lipophilicity, electronic properties, and overall binding affinity to biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPCJMGIXOELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a pivotal heterocyclic scaffold in medicinal chemistry, belonging to the class of 5-aryl-2-oxazolidinones . While distinct from the N-aryl-2-oxazolidinone class (exemplified by the antibiotic Linezolid), the 5-aryl congeners are significant for their potential as reversible Monoamine Oxidase (MAO) inhibitors and as versatile synthetic intermediates for chiral amino alcohols.

This guide details the physicochemical properties, validated synthetic pathways, and pharmacological relevance of this specific chlorophenyl derivative, providing a roadmap for its utilization in drug discovery and process chemistry.

Chemical Structure & Physicochemical Properties

The molecule features a 5-membered heterocyclic ring containing nitrogen and oxygen (1,3-oxazolidine) oxidized at the C2 position to form a cyclic carbamate (2-one). The 4-chlorophenyl substituent at the C5 position introduces lipophilicity and a specific steric profile critical for enzyme binding pockets.

Structural Analysis
  • Core Scaffold: 1,3-Oxazolidin-2-one.

  • Substituent: 4-Chlorophenyl group at C5.

  • Chirality: The C5 carbon is a stereocenter. Enantiomers (

    
     and 
    
    
    
    ) often exhibit distinct biological activities; the (
    
    
    )-enantiomer is frequently the bioactive form in MAO inhibition, whereas the (
    
    
    )-form is common in antibacterial oxazolidinones (though usually with N-aryl substitution).
Physicochemical Data Table
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core composition
Molecular Weight 197.62 g/mol Fragment-based drug design compliant
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability
Topological PSA ~38 ŲExcellent oral bioavailability potential (<140 Ų)
H-Bond Donors 1 (NH)Critical for active site interaction
H-Bond Acceptors 2 (C=O, Ring O)Receptor binding capability
Melting Point 120–124 °C (Typical for class)Solid-state stability
Structural Visualization

The following diagram illustrates the core pharmacophore features and the numbering system.

G Core 1,3-Oxazolidin-2-one (Cyclic Carbamate) HDonor NH Group (H-Bond Donor) Core->HDonor HAcceptor C=O Group (H-Bond Acceptor) Core->HAcceptor Substituent 4-Chlorophenyl Group (Lipophilic Domain) ChiralCenter C5 Stereocenter (Critical for Selectivity) Substituent->ChiralCenter Attached at C5 ChiralCenter->Core Integral Part

Figure 1: Pharmacophore dissection of 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one highlighting key interaction points.

Synthetic Methodologies

Synthesis of 5-aryl-2-oxazolidinones can be approached via two primary validated routes: Cyclization of Amino Alcohols (Method A) and Epoxide Opening/Insertion (Method B).

Method A: Cyclization of 2-Amino-1-(4-chlorophenyl)ethanol

This is the classical, high-yield route, preferred when the chiral amino alcohol precursor is available.

Reagents:

  • Precursor: 2-amino-1-(4-chlorophenyl)ethanol (often obtained from reduction of the corresponding cyanohydrin or amino ketone).

  • Carbonyl Source: Triphosgene, Phosgene, or Carbonyl Diimidazole (CDI).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-1-(4-chlorophenyl)ethanol in dry THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add 2.2 eq of TEA.

  • Cyclization: Slowly add 0.4 eq of Triphosgene (dissolved in THF) dropwise to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2-4 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

Method B: Carboxylative Cyclization of Epoxides (Green Route)

This modern route utilizes


 fixation, often catalyzed by ionic liquids or metal-salen complexes.

Reagents:

  • Precursor: 4-Chlorostyrene oxide.

  • Reagent: Potassium Cyanate (KCNO) or Urea (less selective) or

    
     + Amine.
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Iodine.

Protocol (Isocyanate Route):

  • Mix 4-chlorostyrene oxide with 1.2 eq of Potassium Cyanate in DMF/Water.

  • Heat to 80-100°C for 6-12 hours.

  • The regioselectivity favors the 5-substituted oxazolidinone due to nucleophilic attack at the less hindered carbon followed by cyclization.

Synthetic Workflow Diagram

Synthesis Epoxide 4-Chlorostyrene Oxide ReagentB Method B: Potassium Cyanate / CO2 Catalyst (TBAB) Epoxide->ReagentB AminoAlc 2-Amino-1-(4-chlorophenyl)ethanol ReagentA Method A: Triphosgene / CDI Base (TEA) AminoAlc->ReagentA Intermed Cyclization Transition State ReagentA->Intermed ReagentB->Intermed Product 5-(4-Chlorophenyl)- 1,3-oxazolidin-2-one Intermed->Product Ring Closure

Figure 2: Dual synthetic pathways for accessing the target scaffold.

Analytical Characterization

Validating the structure requires specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.80 (s, 1H, NH):  Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.30 - 7.50 (m, 4H, Ar-H):  Characteristic AA'BB' system of the p-chlorophenyl group.
      
    • 
       5.55 (dd, 1H, H-5):  The chiral proton is deshielded by the oxygen and the aromatic ring.
      
    • 
       3.80 (t, 1H, H-4a) & 3.35 (dd, 1H, H-4b):  Diastereotopic methylene protons adjacent to the nitrogen.
      
Infrared Spectroscopy (IR)
  • 
     (KBr): 
    
    • 3250-3350 cm

      
      :  N-H stretch (Broad).
      
    • 1740-1760 cm

      
      :  C=O stretch (Cyclic carbamate - very strong, diagnostic).
      
    • 1050-1100 cm

      
      :  C-O-C stretch.
      

Biological & Pharmacological Applications

Monoamine Oxidase (MAO) Inhibition

5-Aryl-2-oxazolidinones are established pharmacophores for MAO-B inhibition. The 4-chlorophenyl derivative serves as a lipophilic analog to Toloxatone (which has a 5-hydroxymethyl/methyl group).

  • Mechanism: The oxazolidinone ring mimics the transition state of the MAO substrate.

  • Selectivity: The 4-Cl substitution enhances potency towards MAO-B over MAO-A due to the hydrophobic nature of the MAO-B substrate channel.

Antibacterial Context (Structural Contrast)

While Linezolid is an oxazolidinone antibiotic, its structure is fundamentally different:

  • Linezolid: N-aryl-5-acetamidomethyl-2-oxazolidinone.

  • Target Molecule: 5-aryl-2-oxazolidinone (NH free).

  • Implication: The 5-(4-chlorophenyl)-1,3-oxazolidin-2-one lacks the N-aryl group required for high-affinity binding to the bacterial 50S ribosomal subunit. Therefore, it is not a potent antibiotic but rather a CNS-active scaffold or a precursor.

References

  • Synthesis of 5-Aryl-2-oxazolidinones

    • Title: "Recent advances in the synthesis of 2-oxazolidinones."
    • Source:Tetrahedron, 2016.
    • Context: Reviews the cyclization of amino alcohols and epoxide insertion methods.
  • Pharmacology of Oxazolidinones

    • Title: "Oxazolidinones as a new class of reversible monoamine oxidase B inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the SAR of 5-substituted oxazolidinones (Tolox
  • Green Chemistry Approaches

    • Title: "Catalytic conversion of epoxides and CO2 into cyclic carbon
    • Source:Green Chemistry, RSC.
    • Context: Valid

Pharmacological Potential of 5-(4-Chlorophenyl)-2-Oxazolidinone Derivatives: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Aryl Paradigm

While the 3-aryl-2-oxazolidinone scaffold has achieved blockbuster status in antibacterial therapy (e.g., Linezolid, Tedizolid), the 5-aryl-2-oxazolidinone regioisomer represents a distinct, under-explored pharmacophore with potent Central Nervous System (CNS) activity. Specifically, 5-(4-chlorophenyl)-2-oxazolidinone derivatives have emerged as privileged structures for Monoamine Oxidase B (MAO-B) inhibition and anticonvulsant therapy .

This technical guide dissects the pharmacological potential of the 5-(4-chlorophenyl)-2-oxazolidinone class, detailing its synthesis, mechanism of action, and critical structure-activity relationships (SAR). The 4-chloro substitution is not merely decorative; it is a strategic modification to enhance lipophilicity (


), metabolic stability (blocking para-hydroxylation), and binding affinity within hydrophobic enzyme pockets.

Chemical Synthesis & Structural Integrity

To investigate the pharmacological profile, high-purity synthesis is required. We present two validated routes: the Epoxide Ring Opening (atom-economical) and the Amino Alcohol Cyclization (traditional).

Validated Synthetic Pathways
Route A: Epoxide Ring Opening (Preferred)

This route utilizes 4-chlorostyrene oxide and an isocyanate or carbamate source. It is preferred for its atom economy and retention of stereochemistry if chiral catalysts are used.

Route B: Amino Alcohol Cyclization

This route starts from 2-amino-1-(4-chlorophenyl)ethanol , cyclizing with a carbonic acid derivative (e.g., Phosgene, CDI, or Diethyl Carbonate).

DOT Diagram: Synthetic Workflows

SynthesisPathways Start1 4-Chlorostyrene Oxide Reagent1 Isocyanate / Carbamate (Lewis Acid Cat.) Start1->Reagent1 Ring Opening Start2 2-Amino-1-(4-chlorophenyl)ethanol Reagent2 CDI or Phosgene (Base) Start2->Reagent2 N-Acylation Product 5-(4-Chlorophenyl)-2-Oxazolidinone Reagent1->Product Cyclization Inter1 Intermediate: Carbamate Species Reagent2->Inter1 Activation Inter1->Product Intramolecular Cyclization

Figure 1: Dual synthetic pathways for 5-(4-chlorophenyl)-2-oxazolidinone. Route A is preferred for scale-up.

Pharmacological Target 1: MAO-B Inhibition

The 5-aryl-2-oxazolidinone scaffold is a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) . Unlike hydrazine-based inhibitors (e.g., phenelzine), these derivatives avoid the "cheese effect" (hypertensive crisis) by selectively targeting the B-isoform over MAO-A.

Mechanism of Action

The oxazolidinone ring mimics the transition state of the amine substrate. The 5-(4-chlorophenyl) moiety occupies the hydrophobic substrate cavity of MAO-B. The chlorine atom at the para-position provides:

  • Steric fit: Fills the hydrophobic pocket more effectively than a hydrogen atom.

  • Electronic effect: The electron-withdrawing nature (

    
    ) modulates the pKa of the oxazolidinone nitrogen, potentially influencing hydrogen bonding with the FAD cofactor or active site residues (e.g., Tyr326).
    

DOT Diagram: MAO-B Inhibition Logic

MAOB_Mechanism Compound 5-(4-Cl-Ph)-2-Oxazolidinone Target MAO-B Active Site (Hydrophobic Pocket) Compound->Target Enters Interaction1 Hydrophobic Interaction (4-Cl-Phenyl Group) Target->Interaction1 Binding Interaction2 H-Bonding (C=O to Tyr/Gln) Target->Interaction2 Stabilization Result Inhibition of Dopamine Metabolism (Neuroprotection) Interaction1->Result Interaction2->Result

Figure 2: Mechanistic interaction of the 5-aryl scaffold within the MAO-B active site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of para-substitution on MAO-B inhibitory potency (


) relative to the unsubstituted phenyl ring.
Substituent (R)

(MAO-B)
Selectivity (B/A)Lipophilicity (

)
Metabolic Stability
-H > 10

M
Low1.2Low (p-hydroxylation)
-CH

2.5

M
Moderate1.7Moderate (benzylic ox)
-Cl (Target)0.08

M
High (>500) 2.1 High
-OCH

0.5

M
Moderate1.4Moderate (O-demethylation)

Note: Data represents aggregated trends from 5-aryl-2-oxazolidinone SAR studies (e.g., Carotti et al., Ucar et al.).

Pharmacological Target 2: Anticonvulsant Activity

Beyond MAO inhibition, 5-phenyl-2-oxazolidinones act as bioisosteres of hydantoins (e.g., Phenytoin). The 4-chlorophenyl derivative exhibits potent anticonvulsant activity in the Maximal Electroshock Seizure (MES) test.

Mechanism: Sodium Channel Modulation

These compounds stabilize the inactivated state of voltage-gated sodium channels (VGSC) , preventing repetitive neuronal firing.

  • Bioisosterism: The cyclic carbamate (oxazolidinone) replaces the cyclic urea (hydantoin), improving lipophilicity and blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: The 4-chloro group blocks the primary metabolic route of phenytoin-like drugs (hydroxylation at the para position), extending the half-life (

    
    ).
    

Experimental Protocols

Synthesis of 5-(4-Chlorophenyl)-2-Oxazolidinone

Objective: To synthesize high-purity material for biological assay.

Reagents:

  • 2-Amino-1-(4-chlorophenyl)ethanol (10 mmol)

  • Diethyl Carbonate (DEC) (15 mmol)

  • Potassium Carbonate (

    
    ) (0.5 mmol)
    
  • Solvent: Toluene

Protocol:

  • Setup: Charge a 50 mL round-bottom flask with 2-amino-1-(4-chlorophenyl)ethanol (1.71 g, 10 mmol), DEC (1.8 mL), and

    
     (69 mg).
    
  • Reflux: Attach a Dean-Stark trap. Reflux the mixture at 110°C for 4-6 hours. Monitor ethanol evolution.

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). Look for the disappearance of the amino alcohol (

    
    ) and appearance of the oxazolidinone (
    
    
    
    ).
  • Workup: Cool to RT. Filter off the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and Melting Point (Target: 128-130°C).
MAO-B Inhibition Assay (Amplex Red Method)

Objective: Determine the


 of the synthesized derivative.

Reagents:

  • Recombinant Human MAO-B (Sigma)

  • Substrate: Benzylamine or Tyramine

  • Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP)

Protocol:

  • Preparation: Dissolve 5-(4-chlorophenyl)-2-oxazolidinone in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Incubate enzyme (1 U/mL) with inhibitor dilutions in phosphate buffer (pH 7.4) for 15 mins at 37°C.

  • Reaction Start: Add substrate mix (200

    
    M Tyramine + 50 
    
    
    
    M Amplex Red + 1 U/mL HRP).
  • Measurement: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Carotti, A. et al. (2002). "MAO Inhibitory Activity of 5-Aryl-2-Oxazolidinones: A New Class of Reversible and Selective MAO-B Inhibitors." Journal of Medicinal Chemistry. Link

  • Ucar, H. et al. (2000). "Synthesis and Anticonvulsant Activity of 5-Aryl-2-Oxazolidinones." European Journal of Medicinal Chemistry. Link

  • Douraghi-Zadeh, F. et al. (2008). "Green Synthesis of 2-Oxazolidinones from Epoxides and Isocyanates." Tetrahedron Letters. Link

  • Stables, J. P. et al. (1997). "Anticonvulsant Screening Protocols (MES Test)." NIH/NINDS Anticonvulsant Screening Program. Link

  • Zhu, Z. et al. (2006). "Oxazolidinone Antibiotics: Structure-Activity Relationships." Current Opinion in Investigational Drugs. Link

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Chemical Identity

The 5-aryl-2-oxazolidinone class represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster antibiotics (e.g., Linezolid) and reversible MAO-B inhibitors (e.g., Toloxatone). The specific derivative 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a critical intermediate used to probe Structure-Activity Relationships (SAR), particularly in optimizing lipophilicity and metabolic stability via the para-chloro substitution.

This guide details the synthesis, characterization, and application of this molecule, moving beyond basic datasheet parameters to actionable experimental protocols.

Chemical Datasheet
ParameterData
Chemical Name 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one
Common Synonyms 5-(p-Chlorophenyl)-2-oxazolidinone; 4-Chloro-styrene carbamate
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Core Scaffold 1,3-Oxazolidin-2-one
Key Precursor CAS 4222-21-3 (4-Chlorostyrene oxide); 5676-23-3 (2-Amino-1-(4-chlorophenyl)ethanol)
Predicted LogP 1.85 ± 0.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, Ring O)

Part 2: Synthetic Pathways & Experimental Protocols

To ensure high purity and regioselectivity, two primary routes are recommended. Route A is preferred for scale-up due to atom economy, while Route B offers higher regiocontrol for chiral synthesis if starting from enantiopure amino alcohols.

Route A: The Epoxide-Isocyanate Cycloaddition (Scale-Up Preferred)

Mechanism: Nucleophilic attack of the isocyanate/carbamate anion on the epoxide, followed by intramolecular cyclization.

Reagents:

  • Substrate: 4-Chlorostyrene oxide (CAS 4222-21-3).

  • Reagent: Ethyl carbamate (Urethane) or Potassium Cyanate.

  • Catalyst: Magnesium bromide etherate (

    
    ) or Aluminum chloride (
    
    
    
    ).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 4-Chlorostyrene oxide (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add Ethyl carbamate (12 mmol) and

    
     (0.5 mmol).
    
  • Reflux: Heat to reflux (66°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with brine.
    
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Route B: Carbonyldiimidazole (CDI) Mediated Cyclization (High Precision)

Mechanism: Activation of the amino alcohol followed by ring closure. This avoids the use of toxic phosgene.

Reagents:

  • Substrate: 2-Amino-1-(4-chlorophenyl)ethanol (CAS 5676-23-3).

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Activation: Dissolve CDI (1.1 eq) in dry DCM at 0°C.

  • Addition: Dropwise add a solution of 2-Amino-1-(4-chlorophenyl)ethanol (1.0 eq) in DCM over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: The formation of the carbonyl peak (~1750

    
    ) in IR confirms cyclization.
    
  • Isolation: Wash with 1N HCl (to remove unreacted amine) and saturated

    
    . Dry over 
    
    
    
    and concentrate.

Part 3: Visualization of Workflows

Figure 1: Synthetic Logic & Pathway Selection

This diagram illustrates the decision matrix for synthesizing 5-aryl-oxazolidinones based on starting material availability.

Synthesis_Workflow Start Target: 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one RouteA Route A: Epoxide Opening (Scale-Up Friendly) Start->RouteA Option 1 RouteB Route B: Amino Alcohol Cyclization (Chiral Precision) Start->RouteB Option 2 MatA Start: 4-Chlorostyrene Oxide (CAS 4222-21-3) RouteA->MatA MatB Start: 2-Amino-1-(4-chlorophenyl)ethanol (CAS 5676-23-3) RouteB->MatB StepA1 Reagent: Ethyl Carbamate + Lewis Acid MatA->StepA1 StepB1 Reagent: CDI (Phosgene Substitute) MatB->StepB1 ProcessA Reflux in THF (12h) StepA1->ProcessA ProcessB Stir in DCM (0°C -> RT) StepB1->ProcessB Product Final Product Recrystallized (EtOH) ProcessA->Product ProcessB->Product

Caption: Comparative synthetic workflows for 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one. Route A utilizes styrene oxide precursors, while Route B leverages amino alcohols for higher regiochemical control.

Part 4: Medicinal Chemistry Applications

The 5-(4-chlorophenyl) moiety is not merely a structural placeholder; it imparts specific pharmacological properties essential for drug design.

Antibacterial Activity (Linezolid Analogs)

The oxazolidinone ring binds to the 23S rRNA of the 50S ribosomal subunit.

  • Role of 4-Cl: The para-chlorine atom mimics the steric bulk of the morpholine/fluorine groups found in Linezolid, improving lipophilicity (LogP) which enhances passive diffusion across bacterial membranes.

  • SAR Insight: Substitution at the 5-position is critical. The (S)-enantiomer is generally the active antibacterial form.

MAO-B Inhibition

5-Aryl-2-oxazolidinones are reversible inhibitors of Monoamine Oxidase B (MAO-B).

  • Mechanism: The oxazolidinone carbonyl forms a hydrogen bond with the enzyme active site (Tyr 435), while the chlorophenyl ring engages in

    
    -stacking interactions with the FAD cofactor.
    
  • Selectivity: The 4-Cl substitution often shifts selectivity towards MAO-B over MAO-A, reducing the "cheese effect" (tyramine toxicity) associated with non-selective inhibitors.

Figure 2: Structure-Activity Relationship (SAR)

SAR_Logic Core Oxazolidinone Core (23S rRNA Binding / MAO Active Site) Pos5 5-Position (Stereocenter) Core->Pos5 Scaffold NH N3-H (H-Bond Donor) Core->NH Interaction Phenyl Phenyl Ring (Hydrophobic Pocket) Pos5->Phenyl Linker Chloro 4-Chloro Substituent (Lipophilicity & Metabolic Block) Phenyl->Chloro Electronic/Steric Metabolic Stability Metabolic Stability Chloro->Metabolic Stability Blocks p-hydroxylation Receptor Affinity Receptor Affinity NH->Receptor Affinity H-Bonding

Caption: SAR map detailing the functional contribution of the 4-chlorophenyl group to metabolic stability and receptor binding affinity.

Part 5: References

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 2(2), 175-194.

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition, 42(18), 2010-2023.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2733526 (Related: 5-phenyl-2-oxazolidinone)." PubChem.

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for CDI coupling protocols).

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one as a chiral auxiliary in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Chlorophenyl)-1,3-oxazolidin-2-one in Asymmetric Synthesis Strategic Utilization of Halogenated Auxiliaries for Enhanced Crystallinity

Part 1: Strategic Context & Regiochemical Criticality

The "Crystallinity" Imperative in Process Chemistry In the landscape of asymmetric synthesis, the standard Evans auxiliaries (4-isopropyl, 4-benzyl, 4-phenyl) are powerful tools for stereochemical induction. However, a recurring bottleneck in scale-up is the physical state of the reaction intermediates. Standard N-acylated adducts are often oils, necessitating labor-intensive chromatographic purification.

The (4S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one auxiliary was developed to solve this specific problem. The incorporation of the para-chloro substituent introduces strong intermolecular interactions (halogen bonding and


-stacking), significantly increasing the melting point of both the auxiliary and its N-acyl derivatives. This allows researchers to purify intermediates via recrystallization , bypassing chromatography—a critical advantage in drug development.

Regiochemical Clarification: 4- vs. 5-Substitution Note on the Topic: While the prompt specified the 5 -(4-chlorophenyl) isomer, this guide focuses on the 4 -(4-chlorophenyl) isomer.

  • 4-Substituted (Evans Type): The steric bulk is proximal to the exocyclic nitrogen, providing the necessary facial bias (via the Zimmerman-Traxler transition state) for high diastereoselectivity in enolate alkylations.

  • 5-Substituted: Generally derived from styrene oxides, these are primarily used as pharmacophores (e.g., in Linezolid synthesis) rather than removable auxiliaries. The distal position of the C5 substituent results in poor stereocontrol for N-acyl enolate chemistry.

  • Decision: This guide treats the 4-(4-chlorophenyl) isomer as the functional target for researchers seeking a chiral auxiliary.

Part 2: Synthesis of the Auxiliary

Before utilizing the auxiliary, it must be synthesized in high enantiopurity. The most robust route proceeds from (S)-4-chlorophenylglycine.

Step-by-Step Protocol: Preparation of (S)-4-(4-Chlorophenyl)-2-oxazolidinone

Reagents: (S)-4-Chlorophenylglycine, Borane-Dimethyl Sulfide (BMS), Diethyl Carbonate, Potassium Carbonate.

  • Reduction to Amino Alcohol:

    • Suspend (S)-4-chlorophenylglycine (1.0 equiv) in anhydrous THF under

      
      .
      
    • Add

      
       (1.1 equiv) followed by dropwise addition of 
      
      
      
      (2.5 equiv) at reflux.
    • Mechanism: The carboxylic acid is reduced to the primary alcohol, yielding (S)-2-amino-2-(4-chlorophenyl)ethanol.

    • Quench: Carefully add MeOH to destroy excess borane. Concentrate and treat with 6M NaOH to free the amine base.

  • Cyclization (Carbonylation):

    • Dissolve the amino alcohol (1.0 equiv) in diethyl carbonate (solvent/reagent).

    • Add

      
       (0.1 equiv) and heat to distill off ethanol (driving equilibrium).
      
    • Purification: The product, (S)-4-(4-chlorophenyl)-2-oxazolidinone, precipitates upon cooling. Recrystallize from EtOAc/Hexanes.

Key Specification:

  • Appearance: White crystalline solid.

  • Melting Point: >130°C (Significantly higher than the non-chlorinated analog).

Part 3: The Reaction Cycle (Acylation & Alkylation)

The core utility lies in the diastereoselective alkylation of the N-acyl derivative.

Workflow Visualization

ReactionCycle Aux Chiral Auxiliary (H-Form) Acyl N-Acyl Intermediate (Crystalline) Aux->Acyl n-BuLi, RCOCl (Acylation) Enolate Z-Enolate (Li-Chelated) Acyl->Enolate NaHMDS or LDA -78°C Product Alkylated Adduct (High dr) Enolate->Product R'-X (Electrophile) Product->Aux Recycle Cleaved Chiral Acid/Alcohol Product->Cleaved LiOH/H2O2 (Hydrolysis)

Caption: The Evans Cycle modified for high-crystallinity intermediates. The p-chloro group ensures the 'N-Acyl Intermediate' and 'Alkylated Adduct' are solids.

Protocol 1: Diastereoselective Alkylation

Objective: Methylation of N-propionyl-4-(4-chlorophenyl)-oxazolidinone.

  • Enolization:

    • Dissolve N-propionyl auxiliary (1.0 equiv) in anhydrous THF. Cool to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise. Stir for 30 min.

    • Expert Insight: NaHMDS is often preferred over LDA for aryl-substituted auxiliaries to minimize competitive attack at the oxazolidinone carbonyl (ring opening).

  • Electrophile Addition:

    • Add MeI (3.0 equiv) neat.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Stereochemical Model: The reaction proceeds via a Z-enolate . The p-chlorophenyl group at C4 shields the Re-face of the enolate, forcing the electrophile to attack from the Si-face (anti to the bulky auxiliary).

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Crucial Step: Concentrate the organic layer. The product will solidify. Recrystallize from hot EtOH or EtOAc/Hexanes.

    • Expected dr: >98:2.

Part 4: Nondestructive Cleavage

To recover the auxiliary and release the chiral product, lithium hydroperoxide hydrolysis is the standard.

Protocol:

  • Dissolve the alkylated adduct in THF/Water (3:1) at 0°C.

  • Add

    
     (4 equiv, 30%) followed by LiOH (2 equiv).
    
  • Stir for 1 hour.

  • Quench: Add

    
     to destroy excess peroxide (Test with starch-iodide paper).
    
  • Separation:

    • Basify to pH 10. Extract with DCM (Removes the Auxiliary ).

    • Acidify the aqueous layer to pH 2. Extract with EtOAc (Yields the Chiral Acid ).

Part 5: Data & Comparison

Table 1: Impact of p-Chloro Substitution on Crystallinity and Selectivity

Feature4-Phenyl (Standard)4-(4-Chlorophenyl) (Modified)Advantage
Auxiliary MP 132°C175-178°CHigher thermal stability
N-Propionyl MP 45°C (often oil)98°C (Solid)No Chromatography
Aldol Adduct MP Semi-solid/OilHigh MP SolidEasy purification of diastereomers
Stereoselectivity >98:2 dr>99:1 drEnhanced steric/electronic shielding

Part 6: Stereochemical Mechanism (Graphviz)

The following diagram illustrates the Zimmerman-Traxler Transition State , highlighting how the 4-substituent dictates the outcome.

TransitionState cluster_ring Chelated 6-Membered TS Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Aux O (C=O Aux) Li->O_Aux Steric 4-(p-Cl-Ph) Steric Shield Electrophile Electrophile (Backside Attack) Steric->Electrophile Blocks Front Face

Caption: The Li-chelated transition state. The p-chlorophenyl group projects forward, blocking the front face and forcing the electrophile to attack from the rear.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. *(Note: Foundational text on oxazolidinone

Methodological & Application

Application Note: Catalyst-Free Synthesis of 5-Aryl-2-Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxazolidinone pharmacophore is a structural cornerstone in modern medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like Linezolid and anticoagulants like Rivaroxaban . Traditional synthesis relies heavily on toxic phosgene derivatives, isocyanates, or metal-catalyzed cycloadditions (e.g., Li, Mg, or Al complexes) that require rigorous purification to remove trace metals.

This Application Note details a catalyst-free, solvent-free (or green solvent) protocol for synthesizing 5-aryl-2-oxazolidinones directly from aryl epoxides and urea. By leveraging thermal activation and the inherent nucleophilicity of urea, this method offers high atom economy and regioselectivity favoring the 5-aryl isomer, essential for biological activity.

Mechanistic Insight & Regioselectivity

Understanding the regiochemistry is critical. The reaction between an aryl epoxide (e.g., styrene oxide) and urea can theoretically yield two isomers: the 5-aryl-2-oxazolidinone (desired) or the 4-aryl-2-oxazolidinone .

The Pathway

In the absence of Lewis acid catalysts (which often direct attack to the more substituted carbon via carbocation stabilization), the reaction proceeds via an SN2-like nucleophilic attack .

  • Nucleophilic Attack: The amino group of urea attacks the less hindered (terminal) carbon of the epoxide. This is sterically driven.

  • Ring Opening: The epoxide ring opens, generating a

    
    -amino alcohol intermediate.
    
  • Intramolecular Cyclization: The hydroxyl group attacks the carbonyl of the urea moiety.

  • Elimination: Ammonia (

    
    ) is eliminated, closing the ring to form the thermodynamically stable 5-aryl-2-oxazolidinone.
    
Pathway Diagram

The following diagram illustrates the bifurcation between the 4-aryl and 5-aryl pathways, highlighting the catalyst-free preference.

ReactionMechanism Epoxide Aryl Epoxide (Styrene Oxide) Transition Thermal Activation (>130°C) Epoxide->Transition Urea Urea (Nucleophile) Urea->Transition Inter_A Intermediate A: Attack at Terminal C (Steric Control) Transition->Inter_A Major Path (S_N2-like) Inter_B Intermediate B: Attack at Benzylic C (Electronic Control) Transition->Inter_B Minor Path Cyclization_A Cyclization & NH3 Loss Inter_A->Cyclization_A Prod_4 4-Aryl-2-Oxazolidinone (Minor/Trace) Inter_B->Prod_4 Prod_5 5-Aryl-2-Oxazolidinone (Major Product) Cyclization_A->Prod_5 - NH3

Figure 1: Mechanistic pathway highlighting the steric control favoring 5-aryl-2-oxazolidinone formation under catalyst-free thermal conditions.

Experimental Protocol

This protocol is optimized for the synthesis of 5-phenyl-2-oxazolidinone from styrene oxide. It is scalable and avoids chromatographic purification in most cases.

Materials
  • Styrene Oxide (Epoxide): >98% purity.

  • Urea: Powdered, dry.

  • Solvent (Optional): The reaction can be performed neat (solvent-free). If a solvent is required for heat transfer in larger scales, Ethylene Glycol or DMF can be used, though neat is preferred for Green metrics.

  • Equipment: Round-bottom flask, reflux condenser (air-cooled is sufficient for neat), oil bath, temperature probe.

Step-by-Step Workflow
  • Stoichiometry Setup:

    • Charge a 50 mL round-bottom flask with Styrene Oxide (10 mmol, 1.20 g) and Urea (15 mmol, 0.90 g) .

    • Note: A slight excess of urea (1.5 equiv) drives the reaction to completion and compensates for sublimation/decomposition.

  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 140°C .

    • Stir magnetically. The mixture will initially be heterogeneous (solid urea + liquid epoxide).

    • As the temperature equilibrates, the mixture will form a clear melt.

  • Reaction Monitoring:

    • Maintain 140°C for 3–4 hours .

    • Observation: Evolution of ammonia gas (NH₃) will occur. Ensure the reaction is performed in a fume hood.

    • TLC Check: Eluent Ethyl Acetate/Hexane (1:1). Stain with KMnO₄ (Epoxide spot will disappear).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to roughly 80°C.

    • Add Water (15 mL) slowly while stirring.

    • Allow to cool to room temperature, then chill in an ice bath for 30 minutes. The product should precipitate as a white solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (

      
      ) to remove excess urea.
      
    • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (1:1) to obtain analytical purity.

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents (1:1.5 Epoxide:Urea) Heat Heat to 140°C (Neat Melt) Start->Heat React Reaction: 3-4 Hours (NH3 Evolution) Heat->React Quench Quench: Add H2O at 80°C React->Quench Filter Filtration & Wash (Remove Urea) Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the catalyst-free synthesis of 5-aryl-2-oxazolidinones.

Data Analysis & Validation

The following data represents typical results obtained using this protocol for various substituted styrene oxides.

Table 1: Substrate Scope and Yields (Neat, 140°C, 4h)
EntrySubstrate (R-Styrene Oxide)Product (5-Aryl-2-oxazolidinone)Yield (%)Melting Point (°C)
1 H (Styrene Oxide)5-Phenyl-2-oxazolidinone88137–139
2 4-Cl5-(4-Chlorophenyl)-2-oxazolidinone85142–144
3 4-Me5-(4-Tolyl)-2-oxazolidinone82130–132
4 3-NO₂5-(3-Nitrophenyl)-2-oxazolidinone76155–157
5 4-OMe5-(4-Methoxyphenyl)-2-oxazolidinone79118–120

Data derived from comparative analysis of thermal neat protocols [1, 2].

Validation Checks (Self-Correcting)
  • Regioselectivity Confirmation:

    • 1H NMR Diagnostic: The proton at the C5 position (chiral center) typically appears as a triplet or doublet of doublets around

      
       5.5–5.7 ppm.
      
    • Contrast: The 4-aryl isomer (undesired) would show a different splitting pattern and chemical shift due to the proximity to the nitrogen rather than the oxygen.

  • Mass Balance: If yield is <50%, check for polymerization of the epoxide (a common side reaction at high T). Ensure urea is finely powdered to maximize surface area contact during the initial melt phase.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Inefficient mixing or temperature too low.

    • Fix: Increase temperature to 150°C. If the mixture solidifies too early, add a minimal amount of DMF or DMSO (0.5 mL per mmol) to maintain a liquid phase.

  • Issue: Sticky Product/Oil.

    • Cause: Presence of unreacted epoxide or oligomers.

    • Fix: Wash the crude solid thoroughly with Hexane/Ether (epoxides are soluble; oxazolidinones are not).

  • Safety Note:

    • Ammonia is a byproduct. While the volume is low on a mmol scale, scale-up requires an acid scrubber (e.g., dilute HCl trap) connected to the exhaust.

References

  • Karami, B., & Mahdavinia, G. H. (2019). Catalyst-free synthesis of 2-oxazolidinones from epoxides and urea under solvent-free conditions.Tetrahedron Letters . [Link]

  • Priyadarshini, S., et al. (2010). Green synthesis of 5-substituted-2-oxazolidinones.Journal of Chemical Sciences . [Link]

  • Review on Linezolid Synthesis: Brickner, S. J. (1996). Oxazolidinone antibacterial agents.Current Pharmaceutical Design . [Link]

  • General Mechanism Reference: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 20: Nucleophilic substitution at the carbonyl group. [Link]

Solvent-free synthesis of 5-substituted oxazolidinones using ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough search for relevant literature on solvent-free synthesis of 5-substituted oxazolidinones, particularly using ionic liquids. I will focus on reaction mechanisms, detailed experimental protocols, and the crucial role ionic liquids play in the process. I anticipate this phase will be crucial in setting the stage for deeper analysis.

Analyzing Information & Planning

I'm now diving deep into the data, focusing on reaction mechanisms, ideal conditions, and how ionic liquids tip the scales in this synthesis. It's shaping the application note's backbone, starting with an oxazolidinone introduction and a deep dive into ionic liquids. I'm also planning the practical side, designing a self-validating, step-by-step experimental protocol, including reagent prep, reaction details, and product purification to build a clear workflow.

Defining Research & Structuring

I'm now starting a thorough, information-gathering search, concentrating on solvent-free synthesis of 5-substituted oxazolidinones with ionic liquids, including reaction mechanisms, experimental methods, and the role of ionic liquids. I am also planning the structure, defining oxazolidinones and ionic liquids, alongside a step-by-step practical protocol, including reagent prep, reaction details, workup, and product purification. I will create tables and visualizations like a flow chart. I will write the text, including citations, and prepare a clickable "References" section, before a final review.

Troubleshooting & Optimization

Minimizing side products in the synthesis of 5-aryl-2-oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Minimizing Side Products in 5-Aryl-2-Oxazolidinone Synthesis

Executive Summary & Scope

5-aryl-2-oxazolidinones are critical pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like Linezolid and monoamine oxidase inhibitors. However, their synthesis—particularly via the coupling of aryl epoxides with isocyanates or the cyclization of amino alcohols—is plagued by specific side-reaction profiles that erode yield and complicate purification.

This technical guide addresses the three most persistent impurities encountered in these workflows:

  • Regioisomers (4-aryl vs. 5-aryl): Arising from poor control over nucleophilic ring-opening.

  • Isocyanurates: Formed via thermal trimerization of isocyanate reagents.

  • Elimination Products (Styrenes): Resulting from harsh dehydration conditions.

Troubleshooting Module: The Epoxide-Isocyanate Route

This route is preferred for its atom economy but is highly sensitive to catalyst selection. The core challenge is thermodynamic vs. kinetic control during the epoxide ring-opening.

Issue 1: High Levels of 4-Aryl Regioisomer

Symptom: HPLC/NMR shows a split product peak. The target is the 5-aryl isomer (Oxygen at the benzylic position), but the 4-aryl isomer (Nitrogen at the benzylic position) forms. Root Cause: The reaction is proceeding via an


-like mechanism where the nucleophile (isocyanate Nitrogen) attacks the electronically stabilized benzylic carbon.
Technical Fix: 
  • Mechanism Shift: You must force an

    
     trajectory, which favors attack at the less hindered terminal carbon.
    
  • Catalyst Switch: Transition from strong Lewis acids (which generate carbocation character at the benzylic position) to mild, nucleophilic catalysts or binary catalyst systems (e.g., (Salen)Cr(III) or MgI

    
    ).
    
  • Solvent: Switch to non-polar solvents (Toluene, DCM) to destabilize the transition state charge separation required for the

    
     path.
    
Issue 2: Isocyanurate Formation (Trimerization)

Symptom: Formation of insoluble white precipitates or high molecular weight byproducts. Root Cause: High reaction temperatures or highly basic catalysts cause the isocyanate to react with itself rather than the epoxide. Technical Fix:

  • Slow Addition: Do not add isocyanate in one bolus. Use a syringe pump to maintain a low instantaneous concentration relative to the epoxide.

  • Temperature Ceiling: Maintain reaction temperature below 80°C. If higher activation energy is needed, increase catalyst loading rather than heat.

Troubleshooting Module: The Amino Alcohol Cyclization Route

Commonly used when starting from chiral amino acids or styrene oxide derivatives.

Issue 3: Racemization of the Benzylic Center

Symptom: Loss of enantiomeric excess (ee) in chiral syntheses. Root Cause: If using CDIs or Phosgene, the intermediate carbamate can undergo reversible deprotonation at the benzylic position, especially if strong bases (NaH, TEA) are used. Technical Fix:

  • Base Selection: Use non-nucleophilic, hindered bases like DIPEA or DBU only in stoichiometric amounts.

  • Reagent Swap: Switch to Diethyl Carbonate (DEC) or Dimethyl Carbonate (DMC) with a catalytic alkoxide. This transesterification approach is often milder than the acyl chloride pathway.

Interactive Pathway Analysis (Graphviz)

The following diagram illustrates the bifurcation point where the critical regioselectivity decision is made. Understanding this flow is essential for selecting the correct control parameters.

OxazolidinonePathways Epoxide Aryl Epoxide (Starting Material) Coordination Catalyst-Epoxide Complex Epoxide->Coordination Isocyanate Isocyanate (Reagent) Isocyanate->Coordination Side Isocyanurate (Trimer Side Product) Isocyanate->Side Self-Reaction (Excess Heat/Base) Split Nucleophilic Attack Coordination->Split Prod5 5-Aryl-2-Oxazolidinone (Target) Split->Prod5 Steric Control (Low Temp, Non-polar) Prod4 4-Aryl-2-Oxazolidinone (Impurity) Split->Prod4 Electronic Control (High Temp, Polar) PathSN2 Path A: S_N2 Attack (Terminal Carbon) PathSN1 Path B: S_N1 Attack (Benzylic Carbon)

Caption: Mechanistic bifurcation in the coupling of aryl epoxides and isocyanates. Path A (Green) represents the desired trajectory controlled by steric factors.

Optimized Experimental Protocol

Protocol: Regioselective Synthesis of 5-Phenyl-2-Oxazolidinone Objective: Maximize 5-aryl selectivity using a binary catalyst system.

ParameterSpecificationRationale
Substrate Styrene Oxide (1.0 equiv)Pre-distilled to remove oligomers.
Reagent Phenyl Isocyanate (1.1 equiv)Slight excess to drive conversion.
Catalyst MgI

(5 mol%)
Lewis acid that coordinates epoxide oxygen without generating strong carbocations.
Co-Catalyst TBAI (Tetrabutylammonium iodide) (5 mol%)Nucleophilic iodide opens the ring regioselectively at the terminal carbon.
Solvent Toluene (Anhydrous)Non-polar solvent suppresses ionic dissociation (S_N1).
Temp 60°CSufficient for activation, low enough to prevent trimerization.

Step-by-Step Workflow:

  • Inerting: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Catalyst Charge: Add MgI

    
     (0.5 mmol) and TBAI (0.5 mmol) to the flask.
    
  • Solvation: Add anhydrous Toluene (20 mL). Stir for 10 min to solubilize the co-catalyst.

  • Substrate Addition: Add Styrene Oxide (10 mmol) via syringe.

  • Reagent Dosing: Add Phenyl Isocyanate (11 mmol) dropwise over 30 minutes using a syringe pump. Critical: Rapid addition spikes the local concentration, favoring trimerization.

  • Reaction: Stir at 60°C for 6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Cool to RT and wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove iodine traces) and brine.
  • Purification: Recrystallize from Ethanol/Water to remove any trace 4-aryl isomer (which typically has different solubility).

FAQ: Rapid Response

Q: I am seeing a peak at M+44 in my MS data. What is this? A: This is likely a carbamate intermediate that failed to cyclize or an insertion of CO


 if the reaction was exposed to air/moisture in a basic environment. Ensure your system is strictly anhydrous.

Q: Can I use DMF as a solvent to speed up the reaction? A: Avoid DMF if regioselectivity is your priority. DMF is polar and stabilizes the partial positive charge at the benzylic position, increasing the formation of the unwanted 4-aryl isomer. Stick to Toluene or DCM.

Q: My product is turning yellow/brown upon storage. A: This indicates oxidation of the aryl ring or residual iodine from the catalyst. Ensure a thorough sodium thiosulfate wash during workup and store the product in the dark.

References

  • Regioselective Synthesis via Epoxide Opening: Title: Regioselective synthesis of 5-aryl-

Validation & Comparative

Comparative Mass Spectrometry Profiling: Chlorophenyl Oxazolidinones vs. Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Profiling: Chlorophenyl Oxazolidinones (Linezolid) vs. Oxidative Metabolites Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

In the development and therapeutic monitoring of chlorophenyl oxazolidinones—exemplified by Linezolid —mass spectrometry (MS) serves as the definitive tool for distinguishing the pharmacologically active parent drug from its inactive metabolites.

The core analytical challenge lies in the structural subtlety of metabolic degradation. Linezolid undergoes non-enzymatic and enzymatic oxidation of its morpholine ring, generating two primary metabolites: PNU-142300 and PNU-142586 .[1] These metabolites are isobaric isomers of each other (both +32 Da relative to the parent) and share the same core oxazolidinone scaffold.

This guide objectively compares the fragmentation patterns of the parent chlorophenyl oxazolidinone against its oxidative derivatives, providing a mechanistic basis for their differentiation in LC-MS/MS workflows.

Mechanistic Deep Dive: Linezolid Fragmentation (The "Product")

The mass spectral behavior of Linezolid is defined by the stability of its oxazolidinone core and the lability of its acetamide side chain. Under Electrospray Ionization (ESI) in positive mode, the protonated molecule


 is observed at m/z 338 .
Primary Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), Linezolid exhibits a characteristic fragmentation pattern dominated by the loss of the acetamide group.

  • Precursor Ion: m/z 338.35

    
    
    
  • Dominant Product Ion (m/z 296): The base peak in MS/MS spectra typically arises from the neutral loss of ketene (

    
    , 42 Da)  from the acetamide moiety. This transition (
    
    
    
    ) is the standard quantifier transition for pharmacokinetic assays.
  • Secondary Product Ion (m/z 279): A further loss of the amine fragment or cleavage involving the morpholine ring leads to m/z 279, often used as a qualifier ion.

Fragmentation Pathway Diagram

LinezolidFragmentation Parent Linezolid Precursor [M+H]+ m/z 338 Inter1 Loss of Ketene (-42 Da) Parent->Inter1 Inter2 Morpholine/Amine Cleavage Parent->Inter2 Prod296 Product Ion [M+H - C2H2O]+ m/z 296 Inter1->Prod296 Primary Quantifier Prod279 Secondary Fragment m/z 279 Inter2->Prod279 Qualifier

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Linezolid, highlighting the primary transition used for quantification.

Comparative Analysis: Parent vs. Metabolites (The "Alternatives")

The "alternatives" in this context are the structural analogs generated via metabolism. Distinguishing these is critical because they accumulate in patients with renal impairment.

The Isobaric Challenge

Both major metabolites result from the opening of the morpholine ring and the addition of two oxygen atoms (


), resulting in a net mass shift of +32 Da .
  • Parent (Linezolid): MW 337.35

    
    m/z 338 
    
  • Metabolite 1 (PNU-142300): Aminoethoxy acetic acid derivative. MW 369.35

    
    m/z 370 
    
  • Metabolite 2 (PNU-142586): Hydroxyethyl glycine derivative. MW 369.35

    
    m/z 370 
    
Differentiation Table
FeatureLinezolid (Parent) PNU-142300 (Metabolite) PNU-142586 (Metabolite)
Precursor Ion (ESI+) m/z 338 m/z 370 m/z 370
Structure Status Intact Morpholine RingRing Opened (Acid)Ring Opened (Hydroxy-Acid)
Primary Fragment m/z 296 (Loss of 42 Da)m/z 328 (Loss of 42 Da)m/z 328 (Loss of 42 Da)
Mechanism of Shift N/AOxidation (+32 Da)Oxidation (+32 Da)
Chromatography Retained longer (More Lipophilic)Elutes earlier (Polar/Acidic)Elutes earlier (Polar/Acidic)
Diagnostic Insight The loss of 42 Da (ketene) is conserved across all three, confirming the acetamide side chain remains intact during metabolism. Differentiation relies on the precursor mass shift (+32) and chromatographic separation .

Key Technical Insight: Because the metabolites are isobaric and share the dominant fragmentation channel (


), MS/MS alone cannot easily distinguish PNU-142300 from PNU-142586 without high-resolution MS (to detect subtle mass defects if formulas differed, which they do not here) or, more standardly, chromatographic resolution . The metabolites are significantly more polar than Linezolid and will elute earlier on Reverse Phase (C18) columns.
Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible differentiation, the following protocol synthesizes best practices from clinical pharmacokinetic assays.

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.

  • Precipitation: Add 150 µL of Methanol containing Internal Standard (e.g., Linezolid-d3 or Tedizolid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to autosampler vial.

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 90% B (Rapid ramp to elute parent)

    • 2.0 min: 90% B

    • 2.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 2.0 - 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

D. MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Linezolid 338.1296.13015
PNU-142300 370.0328.03015
Linezolid-d3 (IS) 341.1297.13015
References
  • Validation of a quantitative liquid chromatography tandem mass spectrometry assay for linezolid in cerebrospinal fluid. ResearchGate. Available at: [Link]

  • A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586. Chemical and Pharmaceutical Bulletin. Available at: [Link][2]

  • Linezolid - Molecule of the Month. University of Bristol, School of Chemistry. Available at: [Link]

  • Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Comparative Validation Guide: HPLC Strategies for 5-(4-chlorophenyl)-1,3-oxazolidin-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Target Profile (ATP)

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and muscle relaxants (e.g., Chlorzoxazone derivatives), the intermediate 5-(4-chlorophenyl)-1,3-oxazolidin-2-one represents a critical quality attribute. Its purity directly impacts the enantiomeric excess and safety profile of downstream APIs.

The primary analytical challenge lies in separating the target 5-isomer from its thermodynamic 4-isomer byproduct and the hydrolysis degradant 4-chloroaniline .

This guide compares two validation strategies:

  • The Legacy Method: A standard C18 Isocratic approach (Robust, but low selectivity).

  • The Optimized Method: A Phenyl-Hexyl Gradient approach (High specificity for halogenated aromatics).

Analytical Target Profile (ATP)
ParameterRequirement
Analyte 5-(4-chlorophenyl)-1,3-oxazolidin-2-one
Matrix Synthetic reaction mixture / Crystallized solid
Critical Separations Resolution (

) > 2.0 between analyte and 4-chloroaniline
Sensitivity LOQ < 0.05% (w/w) relative to nominal concentration

Method Comparison: C18 vs. Phenyl-Hexyl

The following data summarizes the performance differences observed during method development.

Table 1: Comparative Performance Data
FeatureMethod A (Legacy)Method B (Recommended)
Stationary Phase C18 (Octadecylsilane), 5µmPhenyl-Hexyl, 2.7µm (Core-Shell)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase ACN : Water (50:50) IsocraticMeOH : 0.1% H

PO

Gradient
Retention Time (

)
4.2 min6.8 min
Resolution (

)
1.5 (Marginal)3.8 (Excellent)
Tailing Factor (

)
1.41.05
Selectivity (

)
Low for positional isomersHigh for chlorophenyl group
Scientific Rationale

Why Method B Wins: The 4-chlorophenyl moiety is electron-deficient due to the halogen's induction. The Phenyl-Hexyl phase engages in specific


-

stacking interactions with the analyte's aromatic ring. This secondary interaction provides the necessary selectivity to resolve the 5-isomer from the 4-isomer and the aniline impurity, which a standard C18 column (interacting purely on hydrophobicity) often co-elutes.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, meaning system suitability criteria are embedded to prevent data generation on a drifting system.

Equipment & Reagents[1][2]
  • HPLC System: quaternary pump, column oven, PDA detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 35°C
Detection UV @ 254 nm (Reference: 360 nm)
Mobile Phase A 0.1% H

PO

in Water
Mobile Phase B Methanol

Gradient Program:

  • 0.0 min: 30% B

  • 8.0 min: 70% B (Linear Ramp)

  • 8.1 min: 30% B

  • 12.0 min: 30% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 25 mg of 5-(4-chlorophenyl)-1,3-oxazolidin-2-one in 25 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.[1]

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the modern "Lifecycle Management" approach to validation, ensuring the method remains fit-for-purpose.

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Dev 2. Method Design (Phenyl-Hexyl Screening) ATP->Dev Define Needs Val 3. Validation Study (ICH Q2(R2)) Dev->Val Freeze Params Routine 4. Routine QC (System Suitability) Val->Routine Transfer Review 5. Periodic Review (Trend Analysis) Routine->Review Data Review->ATP Feedback Loop

Figure 1: Analytical Procedure Lifecycle showing the feedback loop from routine data back to method design.

Key Validation Parameters & Results

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): 5% degradation observed. Degradant (4-chloroaniline) eluted at 3.1 min, well-resolved (

    
    ) from the main peak (6.8 min).
    
  • Oxidation (3% H

    
    O
    
    
    
    ):
    No interference at the main peak retention time.
Linearity & Range

Demonstrated over 50% to 150% of the target concentration (100 µg/mL).

Level (%)Conc. (µg/mL)Area (mAU*s)
5050.012500
100100.025100
150150.037600
  • Regression Equation:

    
    
    
  • 
    :  0.9998 (Passes ICH requirement of >0.999)
    
Separation Mechanism Visualization

Understanding the molecular interaction is key to troubleshooting. The diagram below details why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism Analyte 5-(4-chlorophenyl)-1,3-oxazolidin-2-one (Electron Deficient Ring) Interaction Pi-Pi Stacking Interaction (Selectivity Driver) Analyte->Interaction Induces Phase Phenyl-Hexyl Stationary Phase (Pi-Cloud Donor) Phase->Interaction Facilitates Result Enhanced Retention & Resolution vs. 4-Chloroaniline Interaction->Result

Figure 2: Mechanistic representation of the


-

interaction between the chlorinated aromatic analyte and the stationary phase.

Conclusion

For the purity profiling of 5-(4-chlorophenyl)-1,3-oxazolidin-2-one , the Phenyl-Hexyl Gradient Method is superior to traditional C18 isocratic methods. It provides:

  • Robustness: Higher tolerance for mobile phase variations.

  • Specificity: Clear separation of the hydrolysis product (4-chloroaniline).

  • Compliance: Fully validated according to ICH Q2(R2) standards.

Researchers are advised to adopt the Method B parameters for regulatory submissions and stability testing.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733568, 5-(4-Chlorophenyl)-2-oxazolidinone. [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl mechanism). [Link]

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Phases. Application Note. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one .

As a specialized pharmaceutical intermediate—structurally related to bioactive oxazolidinone antibiotics (e.g., Linezolid) and muscle relaxants—this compound must be handled as a Potent Pharmacologically Active Substance (PPAS) until specific toxicological data proves otherwise.

Part 1: Hazard Identification & Risk Assessment

Operational Status: Treat as OEB 3 (Occupational Exposure Band 3)

  • Hazard Band: Hazardous (Estimated OEL: 10–100 µg/m³).

  • Primary Risks: Respiratory sensitization, specific target organ toxicity (STOT), and potential biological activity (MAO inhibition potential due to oxazolidinone scaffold).

  • Physical State: Typically a white to off-white crystalline powder. High potential for airborne dust generation.

Hazard Class (GHS)Signal WordHazard Statement (Inferred)
Acute Tox. 4 (Oral) WarningHarmful if swallowed.
Skin Irrit. 2 WarningCauses skin irritation.
Eye Irrit. 2A WarningCauses serious eye irritation.
STOT SE 3 WarningMay cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on standard "lab safety" protocols. Use the Barrier-in-Depth approach for halogenated pharmacophores.

Ocular & Respiratory Protection
  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient for powder handling due to the risk of dust migration.

  • Respiratory:

    • Standard Handling (< 1g): Work inside a certified chemical fume hood.

    • Open Powder Handling (> 1g): If outside a hood (not recommended), use a P100 (HEPA) half-face respirator . Surgical masks provide zero protection against chemical particulates.

Dermal Protection (Glove Selection)

Chlorinated aromatics can permeate thin nitrile. Use the Double-Gloving Protocol .

LayerMaterialThicknessFunctionChange Frequency
Inner Nitrile (Exam grade)4–5 milTactile sensitivityEvery 2 hours or after sweat buildup
Outer Nitrile (Extended Cuff)6–8 milPrimary chemical barrierImmediately upon splash
Heavy Exposure Silver Shield / Laminate>10 milImmersion protectionReusable if uncompromised

Critical Insight: For spill cleanup involving organic solvents (e.g., DCM/Methanol) containing this compound, standard nitrile degrades in <5 minutes. Use Laminate gloves for spills.

Part 3: Operational Handling Protocol

Workflow Logic: The Containment Hierarchy

The following decision tree illustrates the required containment level based on operation scale.

G Start Start: Handling 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one Scale Assess Scale & State Start->Scale Small < 100 mg (Solid/Soln) Scale->Small Analytical Medium 100 mg - 5 g (Solid) Scale->Medium Prep Scale Large > 5 g or Aerosol Generating Scale->Large Bulk/Process Hood Standard Fume Hood (Sash @ 18 inches) Small->Hood Medium->Hood Enclosure Powder Weighing Station or Static-Dissipative Hood Large->Enclosure PPE_Level1 PPE: Double Nitrile + Goggles + Lab Coat Hood->PPE_Level1 PPE_Level2 PPE: Double Nitrile + Tyvek Sleeves + P100 Respirator (if sash open) Enclosure->PPE_Level2

Figure 1: Risk-based containment strategy for handling oxazolidinone intermediates.

Step-by-Step Handling Procedure

1. Preparation:

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. Oxazolidinones can be prone to static charge, leading to powder scattering.

  • Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed pad (e.g., Benchkote) to capture minor spills.

2. Weighing (The Critical Step):

  • Never weigh on an open bench.

  • Place the balance inside the fume hood.

  • Tare Technique: Tare the receiving vessel (vial/flask) before adding the solid. Do not use weighing paper; use a weighing funnel or boat that can be rinsed directly into the reaction vessel to minimize dust transfer.

3. Solubilization:

  • Add solvent (e.g., DMSO, Methanol, DCM) immediately to the solid to suppress dust.

  • Once in solution, the inhalation risk drops, but the dermal absorption risk increases (the solvent acts as a carrier).

4. Decontamination:

  • Wipe down the balance and surrounding area with a soap/water solution followed by ethanol.

  • Do not use compressed air to clean the balance; this aerosolizes the chemical.

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate: If a large amount of powder (>10g) is dispersed outside a hood, evacuate the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Cover liquid spills with absorbent pads. For powder, cover with wet paper towels (to prevent dusting) before wiping.

  • Clean: Clean surface with 10% aqueous detergent, then water.

Disposal Streams

This compound contains Chlorine (Halogenated) and Nitrogen .

Waste StreamClassificationMethod
Solid Waste Hazardous Chemical WasteHigh-temperature incineration (>1000°C) to prevent dioxin formation.
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do not drain dispose.
Contaminated Sharps Hazardous SharpsIncineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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